molecular formula C46H60ClN9O8S2 B1142489 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, (Disulfide bond between Deamino-Cys1 a CAS No. 123528-93-8

3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, (Disulfide bond between Deamino-Cys1 a

Cat. No.: B1142489
CAS No.: 123528-93-8
M. Wt: 966.62
InChI Key:
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Description

3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, also known by its IUPAC name 6-amino-N-[1-[1-[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[2-[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide, is a complex peptide compound with a molecular formula of C46H58ClN9O8S2 and a molecular weight of 966.6 g/mol. This compound features a disulfide bond between Deamino-Cys1 and Cys6, which plays a crucial role in its structural stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves multiple steps, typically starting with the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between Deamino-Cys1 and Cys6 is achieved through oxidative folding, often using reagents like iodine or air oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation. Quality control measures, such as mass spectrometry and amino acid analysis, ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Iodine, air oxidation.

    Reduction: DTT, TCEP.

    Substitution: Various nucleophiles and electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The compound can modulate signaling pathways by binding to target proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2: Features a disulfide bond between Deamino-Cys1 and Cys6.

    3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-D-Phe-NH2: Lacks the p-chloro substitution on the phenylalanine residue.

    3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-Phe-NH2: Contains a p-chloro substitution but lacks the D-configuration on the phenylalanine residue.

Uniqueness

The uniqueness of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 lies in its specific sequence and the presence of the disulfide bond, which imparts stability and specific biological activity. The p-chloro substitution on the phenylalanine residue further enhances its interaction with target proteins, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

123528-93-8

Molecular Formula

C46H60ClN9O8S2

Molecular Weight

966.62

Origin of Product

United States

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